molecular formula C9H21NO2 B3061172 3-(Dipropylamino)propane-1,2-diol CAS No. 60302-96-7

3-(Dipropylamino)propane-1,2-diol

Cat. No. B3061172
CAS RN: 60302-96-7
M. Wt: 175.27 g/mol
InChI Key: CTSOJEIWXYRSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dipropylamino)propane-1,2-diol is a chemical compound with the molecular formula C9H21NO2 . It has a molecular weight of 175.2685 .


Molecular Structure Analysis

The molecular structure of 3-(Dipropylamino)propane-1,2-diol consists of a propane-1,2-diol backbone with a dipropylamino group attached to the third carbon . The structure can be represented by the SMILES string CCCN(CCC)CC(O)CO .

Scientific Research Applications

Polyester Resins with Carbazole Ring

3-(9-Carbazolyl)propane-1,2-diol, a derivative, was used to modify unsaturated polyester resins, enhancing their thermal and heat resistance compared to classic resins. This development indicates potential applications in materials requiring higher thermal stability (Lubczak, 2013).

Downstream Processing of Biologically Produced Diols

1,3-Propanediol and 2,3-butanediol, similar to 3-(Dipropylamino)propane-1,2-diol, are significant in biotechnology. Their separation from fermentation broth is a major cost factor in microbial production. This research emphasizes the need for efficient recovery and purification methods for such diols (Xiu & Zeng, 2008).

Synthesis of Schiff Bases and Derivatives

Various studies focus on synthesizing derivatives of diols like 3-(Dipropylamino)propane-1,2-diol for different applications, including as Schiff bases and in organic synthesis (Yong-hong, 2008).

Analytical Method Development

Research on 3-monochloropropane-1,2-diol, a compound related to 3-(Dipropylamino)propane-1,2-diol, involves developing analytical methods for detecting such compounds in food products like soy sauce. This highlights the importance of monitoring and analyzing diol compounds in various industries (Dayrit & Niñonuevo, 2004).

Catalysis and Chemical Transformations

The catalytic oxidation of vicinal diols, including compounds similar to 3-(Dipropylamino)propane-1,2-diol, has been studied for converting them into α-hydroxy carboxylates. This research has implications in the field of green chemistry and sustainable industrial processes (Prati & Rossi, 1998).

Microbial Production as Platform Chemicals

Diols, including compounds structurally related to 3-(Dipropylamino)propane-1,2-diol, are being explored for microbial production as platform green chemicals. This emphasizes the potential of diols in renewable and sustainable chemical production (Zeng & Sabra, 2011).

Safety And Hazards

While specific safety and hazard information for 3-(Dipropylamino)propane-1,2-diol is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-(dipropylamino)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2/c1-3-5-10(6-4-2)7-9(12)8-11/h9,11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSOJEIWXYRSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975714
Record name 3-(Dipropylamino)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dipropylamino)propane-1,2-diol

CAS RN

60302-96-7
Record name 3-(Dipropylamino)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60302-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dipropylamino)propane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060302967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Dipropylamino)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(dipropylamino)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dipropylamino)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(Dipropylamino)propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-(Dipropylamino)propane-1,2-diol
Reactant of Route 4
Reactant of Route 4
3-(Dipropylamino)propane-1,2-diol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Dipropylamino)propane-1,2-diol
Reactant of Route 6
Reactant of Route 6
3-(Dipropylamino)propane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.